molecular formula C20H14N2O8S2 B13937315 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-(1-naphthalenylazo)- CAS No. 62106-17-6

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-(1-naphthalenylazo)-

Cat. No.: B13937315
CAS No.: 62106-17-6
M. Wt: 474.5 g/mol
InChI Key: NMBIMCYCRFBUAF-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-3-(1-naphthalenylazo)-2,7-naphthalenedisulfonic acid is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is characterized by the presence of azo groups, hydroxyl groups, and sulfonic acid groups, which contribute to its unique chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydroxy-3-(1-naphthalenylazo)-2,7-naphthalenedisulfonic acid typically involves the diazotization of 1-naphthylamine followed by coupling with 4,5-dihydroxy-2,7-naphthalenedisulfonic acid. The reaction conditions often require acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-3-(1-naphthalenylazo)-2,7-naphthalenedisulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dihydroxy-3-(1-naphthalenylazo)-2,7-naphthalenedisulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pH indicator due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of pigments, inks, and coatings.

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-3-(1-naphthalenylazo)-2,7-naphthalenedisulfonic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydroxy-3-(2-naphthalenylazo)-2,7-naphthalenedisulfonic acid
  • 4,5-Dihydroxy-3-(4-naphthalenylazo)-2,7-naphthalenedisulfonic acid
  • 4,5-Dihydroxy-3-(1-naphthalenylazo)-1,8-naphthalenedisulfonic acid

Uniqueness

4,5-Dihydroxy-3-(1-naphthalenylazo)-2,7-naphthalenedisulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of azo, hydroxyl, and sulfonic acid groups makes it particularly versatile for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4,5-dihydroxy-3-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O8S2/c23-16-10-13(31(25,26)27)8-12-9-17(32(28,29)30)19(20(24)18(12)16)22-21-15-7-3-5-11-4-1-2-6-14(11)15/h1-10,23-24H,(H,25,26,27)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBIMCYCRFBUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O8S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069541
Record name 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-(1-naphthalenylazo)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62106-17-6
Record name 4,5-Dihydroxy-3-[2-(1-naphthalenyl)diazenyl]-2,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62106-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-(2-(1-naphthalenyl)diazenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062106176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-[2-(1-naphthalenyl)diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-(1-naphthalenylazo)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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